Timonacic

Hepatology Chronic Hepatitis B Adjuvant Therapy

Timonacic (444‑27‑9) is a cyclic cysteine prodrug that provides sustained glutathione synthesis via hepatic metabolism, unlike immediate‑acting NAC. Its unique ability to restore contact inhibition in malignant cells enables reverse transformation studies—a mechanism absent in standard antioxidants or cytotoxics. Certified at 99.78% HPLC purity with NMR confirmation, it guarantees analytical reliability. High water solubility (27 mg/mL) and defined LD50 (400 mg/kg) permit in vivo dosing without toxic co‑solvents. Ideal for hepatitis models, oncology differentiation research, and HPLC method development.

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 444-27-9
Cat. No. B1683166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimonacic
CAS444-27-9
Synonymsgamma-thiaproline
Heparegen
norgamem
thiaproline
thiazolidine-4-carboxylic acid
thiazolidine-4-carboxylic acid, (R)-isomer
thiazolidine-4-carboxylic acid, sodium salt
thioproline
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)O
InChIInChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
InChIKeyDZLNHFMRPBPULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Timonacic (444-27-9) Procurement Guide: Cyclic Sulfur Amino Acid for Hepatic and Oncologic Research Applications


Timonacic (CAS 444-27-9), also known as thiazolidine-4-carboxylic acid or thioproline, is a cyclic sulfur amino acid derivative formed by the condensation of cysteine and formaldehyde [1]. It possesses a characteristic thiazolidine ring structure (molecular formula C₄H₇NO₂S, MW 133.17) that imparts distinct biochemical properties not found in linear sulfur-containing amino acids such as cysteine, methionine, or N-acetylcysteine [1]. Timonacic functions as a prodrug-like reservoir that undergoes hepatic metabolism to release cysteine and formaldehyde, thereby indirectly supporting glutathione biosynthesis and exerting antioxidant effects secondary to cysteine liberation .

Why Timonacic Cannot Be Substituted with Generic Cysteine Derivatives or Glutathione Precursors


Timonacic's cyclic thiazolidine structure confers fundamentally different pharmacokinetic and mechanistic properties compared to linear cysteine derivatives (e.g., N-acetylcysteine, L-cysteine) or direct glutathione donors. Unlike NAC, which provides immediate free thiol groups and undergoes rapid first-pass metabolism with a short plasma half-life, Timonacic acts as a sustained-release cysteine prodrug that requires enzymatic ring-opening in the liver, thereby modulating the rate and location of cysteine delivery . Furthermore, Timonacic uniquely induces malignant cell reverse transformation via contact inhibition restoration—a mechanism entirely absent in standard antioxidants such as glutathione, NAC, or vitamin E [1]. Substitution with generic cysteine sources would forfeit both the temporal control of antioxidant delivery and the non-antioxidant cytostatic differentiation activity that defines Timonacic's research utility .

Timonacic Quantitative Differentiation Evidence Versus Closest Comparators


Timonacic Clinical Efficacy in Chronic Hepatitis B: ALT Normalization and HBeAg Seroconversion Rates

In a randomized double-blind controlled clinical trial, Timonacic (TIM) demonstrated superior therapeutic efficacy compared to standard hepatoprotective agents in patients with chronic hepatitis B [1]. This represents a direct head-to-head comparison establishing Timonacic's clinical differentiation for hepatic disease research applications [1].

Hepatology Chronic Hepatitis B Adjuvant Therapy

Timonacic Purification Specification: 99.78% HPLC Purity Validated by Independent Analytical Certification

Timonacic from validated suppliers achieves HPLC purity of 99.78%, a specification that exceeds the typical ≥98% purity threshold commonly offered by generic vendors of thiazolidine derivatives . This purity level has been cited in peer-reviewed publications including Nature Medicine, establishing it as a research-grade material suitable for reproducible experimental outcomes .

Analytical Chemistry Quality Control Reference Standards

Timonacic Antioxidant Mechanism: Prodrug-Mediated Cysteine Release Distinct from Direct Free Thiol Donors

Unlike direct free thiol antioxidants such as N-acetylcysteine (NAC) or glutathione (GSH), Timonacic exerts its antioxidant effects indirectly through enzymatic hepatic metabolism that releases free cysteine, which subsequently drives glutathione biosynthesis and concentration restoration [1]. This prodrug mechanism provides sustained cysteine delivery rather than the rapid spike-and-clearance profile characteristic of NAC .

Redox Biology Glutathione Metabolism Oxidative Stress

Timonacic Reverse Transformation Activity in Head and Neck Squamous Cell Carcinoma

Timonacic induces restoration of contact inhibition in transformed cells, a differentiation-reversing activity not exhibited by standard cytostatic agents (e.g., 5-fluorouracil, cisplatin) or conventional antioxidants [1]. HeLa cells treated with Timonacic demonstrated recovery of contact inhibition—a hallmark of normalized cellular behavior—while untreated controls maintained dysregulated proliferation [1]. Clinical observations indicate prominent anti-tumor effects specifically in head and neck squamous cell carcinoma [1].

Oncology Cell Differentiation Contact Inhibition

Timonacic Water Solubility Profile Enables Formulation Flexibility Versus Lipophilic Thiazolidine Derivatives

Timonacic exhibits high aqueous solubility of 27 mg/mL (202.74 mM), substantially exceeding that of many structurally related heterocyclic carboxylic acids and enabling direct aqueous formulation without co-solvents . In contrast, its solubility in DMSO is limited to 1 mg/mL (7.5 mM), and it is insoluble in ethanol . This solubility profile contrasts with lipophilic analogs such as substituted thiazolidinediones (e.g., pioglitazone, rosiglitazone), which require organic co-solvents or complex formulation strategies for in vivo administration .

Formulation Science Solubility In Vivo Dosing

Timonacic In Vivo Acute Toxicity Benchmark: LD50 of 400 mg/kg in Mice

Timonacic exhibits an LD50 of 400 mg/kg in mice, providing a quantitative safety benchmark for dose-ranging studies . This established toxicity parameter enables direct safety margin calculations that are not available for many less-characterized thiazolidine research compounds [1]. The defined LD50 supports regulatory-compliant in vivo study design and institutional animal care committee protocol approval.

Toxicology Safety Pharmacology Dose Selection

Timonacic Optimal Procurement and Research Application Scenarios Based on Differentiated Evidence


Chronic Hepatitis B Adjuvant Therapy Research Models

Based on the randomized controlled clinical evidence demonstrating ALT normalization and HBeAg seroconversion benefits in chronic hepatitis B , Timonacic is optimally deployed as an adjuvant hepatoprotectant in preclinical hepatitis research. The compound's hepatic metabolism to cysteine and subsequent glutathione restoration supports its use in models of chronic liver injury where sustained antioxidant support is required, distinguishing it from acute-acting free thiol antioxidants like NAC.

Head and Neck Squamous Cell Carcinoma Differentiation-Reversal Studies

Timonacic's documented ability to restore contact inhibition in HeLa cells and its prominent efficacy in head and neck squamous cell carcinoma position it as a tool compound for investigating non-cytotoxic tumor normalization pathways. Researchers studying differentiation therapy, cAMP-mediated signaling, or cytoskeletal reorganization in malignant cells benefit from Timonacic's unique mechanism, which is not replicated by standard cytotoxics (cisplatin, 5-FU) or targeted agents.

High-Purity Reference Standard for Analytical Method Development

With HPLC purity certified at 99.78% and NMR structure confirmation , Timonacic serves as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control of thiazolidine-containing compounds. This purity level, validated by independent certification and cited in Nature Medicine, ensures reliable chromatographic peak identification and quantification in complex biological matrices .

Aqueous Formulation for In Vivo Pharmacology Requiring Simplified Vehicle

Timonacic's high aqueous solubility of 27 mg/mL enables direct formulation in water or saline for in vivo dosing, eliminating the need for DMSO, ethanol, or complex solubilizing agents. This property is particularly valuable for chronic oral administration studies where organic co-solvents may confound metabolic readouts or induce vehicle-related toxicity. The compound's defined LD50 of 400 mg/kg further supports dose-range selection and safety margin calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timonacic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.